Propionic acid, 3-(4-cyclopentyloxyphenyl)-3-[(furan-2-carbonyl)amino]-
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Overview
Description
3-[4-(Cyclopentyloxy)phenyl]-3-[(furan-2-yl)formamido]propanoic acid is an organic compound with the molecular formula C19H21NO5 This compound features a cyclopentyloxy group attached to a phenyl ring, a furan-2-yl group, and a formamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Cyclopentyloxy)phenyl]-3-[(furan-2-yl)formamido]propanoic acid typically involves multiple steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with a phenyl halide under basic conditions to form the cyclopentyloxyphenyl intermediate.
Attachment of the Furan-2-yl Group: The furan-2-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Formamido Group Introduction: The formamido group is introduced via a formylation reaction, typically using formic acid or a formamide derivative.
Final Assembly: The final step involves the coupling of the intermediates to form the target compound, often under acidic or basic conditions to facilitate the formation of the propanoic acid backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Cyclopentyloxy)phenyl]-3-[(furan-2-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The formamido group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[4-(Cyclopentyloxy)phenyl]-3-[(furan-2-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(Cyclopentyloxy)phenyl]-3-[(furan-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Methoxy)phenyl]-3-[(furan-2-yl)formamido]propanoic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
3-[4-(Ethoxy)phenyl]-3-[(furan-2-yl)formamido]propanoic acid: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
3-[4-(Cyclopentyloxy)phenyl]-3-[(furan-2-yl)formamido]propanoic acid is unique due to the presence of the cyclopentyloxy group, which may confer different steric and electronic properties compared to its methoxy and ethoxy analogs. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21NO5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-3-(furan-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C19H21NO5/c21-18(22)12-16(20-19(23)17-6-3-11-24-17)13-7-9-15(10-8-13)25-14-4-1-2-5-14/h3,6-11,14,16H,1-2,4-5,12H2,(H,20,23)(H,21,22) |
InChI Key |
LNQQHZDUSZDTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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